molecular formula C29H23ClN2O3 B15017525 (2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide

(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide

Cat. No.: B15017525
M. Wt: 483.0 g/mol
InChI Key: ATDQXQSUCMVXER-JLHYYAGUSA-N
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Description

(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide is a complex organic compound that features a furan ring, a benzoxazole ring, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the furan and benzoxazole intermediates, followed by their coupling through a condensation reaction.

    Synthesis of the Furan Intermediate: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a suitable amine under acidic conditions.

    Synthesis of the Benzoxazole Intermediate: The benzoxazole ring can be synthesized by the condensation of an o-aminophenol with a carboxylic acid or its derivatives under dehydrating conditions.

    Coupling Reaction: The final step involves the coupling of the furan and benzoxazole intermediates through a condensation reaction with an appropriate aldehyde or ketone, followed by the addition of the prop-2-enamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted derivatives with nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide
  • (2E)-3-[5-(4-methylphenyl)furan-2-yl]-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide

Uniqueness

The uniqueness of (2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C29H23ClN2O3

Molecular Weight

483.0 g/mol

IUPAC Name

(E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide

InChI

InChI=1S/C29H23ClN2O3/c1-17-4-11-27-25(14-17)32-29(35-27)21-8-6-19(3)24(16-21)31-28(33)13-10-22-9-12-26(34-22)20-7-5-18(2)23(30)15-20/h4-16H,1-3H3,(H,31,33)/b13-10+

InChI Key

ATDQXQSUCMVXER-JLHYYAGUSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)/C=C/C4=CC=C(O4)C5=CC(=C(C=C5)C)Cl

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C=CC4=CC=C(O4)C5=CC(=C(C=C5)C)Cl

Origin of Product

United States

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